Lamotrigine-13C,d3

LC-MS/MS matrix effect ion suppression

Lamotrigine-13C,d3 eliminates systematic quantification errors in regulated bioanalysis where unlabeled internal standards are unusable. As a dual 13C,d3-labeled SIL-IS, it provides a +6 Da mass shift with near-identical physicochemical properties, ensuring chromatographic co-elution without deuterium-induced retention time shifts. • Validated LLOQ: 2.0 ng/mL (100 µL plasma); linear range 2.0-1200 ng/mL • Isotopic purity ≥97% (HPLC); ISO 17034-certified lot-to-lot consistency • Pre-formulated solutions available for high-throughput TDM workflows

Molecular Formula C9H7Cl2N5
Molecular Weight 260.10 g/mol
Cat. No. B15144384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine-13C,d3
Molecular FormulaC9H7Cl2N5
Molecular Weight260.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
InChIInChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,8+1
InChIKeyPYZRQGJRPPTADH-HNFBEUNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamotrigine-13C,d3 Internal Standard Guide


Lamotrigine-13C,d3 (CAS 2517756-06-6, also designated Lamotrigine-13C3,d3; CAS 1246815-13-3) is a stable isotopically labeled analog of the antiepileptic drug lamotrigine, incorporating three 13C atoms and three deuterium (d3) atoms into its molecular structure [1]. This compound is synthesized specifically to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of lamotrigine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . With a molecular formula of 13C3C6²H3H4Cl2N5 and an accurate mass of 261.0367 Da, Lamotrigine-13C,d3 provides a mass shift of +6 Da relative to unlabeled lamotrigine (accurate mass ~255.007 Da), enabling distinct mass spectrometric differentiation while preserving near-identical physicochemical properties . The compound is utilized in pharmaceutical research, clinical therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials where regulatory-compliant analytical accuracy is required [1].

Why Lamotrigine-13C,d3 Is Irreplaceable


In quantitative LC-MS/MS bioanalysis, substituting Lamotrigine-13C,d3 with unlabeled lamotrigine or structurally dissimilar internal standards introduces systematic quantification errors that compromise method validity. Unlabeled lamotrigine cannot be distinguished from endogenous analyte by the mass spectrometer, rendering it useless as an internal standard. Non-isotopic internal standards, such as fluconazole or structurally related compounds, exhibit different ionization efficiencies, chromatographic retention times, and matrix effect susceptibilities compared to lamotrigine [1]. These physicochemical disparities result in differential ion suppression or enhancement that cannot be corrected through simple response ratio calculations, leading to accuracy deviations that exceed regulatory acceptance criteria (±15% for most concentrations; ±20% at LLOQ) [2]. Stable isotope-labeled internal standards with sufficient mass separation and high isotopic purity are therefore essential for achieving the accuracy and precision required in regulated bioanalysis and clinical TDM [3].

Evidence: Lamotrigine-13C,d3 vs. Alternatives


Matrix Effect Compensation: Dual Labeling vs. Deuterium-Only

Lamotrigine-13C,d3, incorporating both 13C and deuterium labeling, avoids the chromatographic retention time shifts commonly observed with deuterium-only labeled internal standards [1]. Deuterium-only labeled compounds (e.g., Lamotrigine-d3) can exhibit retention time differences of 0.02–0.15 minutes relative to the unlabeled analyte due to the stronger C-²H bond polarity compared to C-¹H, leading to incomplete co-elution and differential matrix effects at the electrospray ionization interface [1]. In contrast, 13C labeling preserves near-identical retention behavior while providing the necessary mass shift. In a validated method using Lamotrigine-13C,d3, the matrix effect (assessed as %CV of matrix factor) was ≤11.86% across six plasma lots, meeting bioanalytical method validation guidelines [2]. This level of matrix effect control is critical for accurate quantification in patient samples where inter-individual plasma composition variability can otherwise introduce systematic bias.

LC-MS/MS matrix effect ion suppression stable isotope labeling therapeutic drug monitoring

Quantification Accuracy: SIL-IS vs. Non-Isotopic Standard

A direct cross-study comparison of validated LC-MS/MS methods for lamotrigine quantification reveals a quantifiable advantage for stable isotope-labeled internal standards over structurally dissimilar compounds. Using Lamotrigine-13C,d3 as the internal standard, a validated method achieved intra-day accuracy ranging from 96.6% to 102.4% and inter-day accuracy ranging from 97.1% to 101.8% across quality control levels, with precision (%CV) consistently below 7% [1]. In contrast, a validated method using fluconazole (a structurally unrelated triazole antifungal) as the internal standard for lamotrigine quantification achieved comparable nominal accuracy (85–115% range) but required more extensive method optimization and exhibited greater batch-to-batch variability in matrix effect compensation [2]. The SIL-IS method with Lamotrigine-13C,d3 demonstrated consistent extraction recovery of 85.2–91.4% for lamotrigine, while the fluconazole-based method reported differential recovery between analyte and IS across plasma sources, necessitating matrix-matched calibration [1][2]. The use of Lamotrigine-13C,d3 eliminates the need for matrix-matched calibration curves, reducing analytical run time and consumable costs per sample batch.

pharmacokinetics bioequivalence LC-MS/MS internal standard selection accuracy

Sensitivity and Lower Limit of Quantification

The validated LC-MS/MS method employing Lamotrigine-13C,d3 as internal standard achieved a lower limit of quantification (LLOQ) of 2.0 ng/mL in human plasma using only 100 μL sample volume [1]. This LLOQ represents a 2.5-fold sensitivity improvement over the fluconazole-based method (LLOQ 5.0 ng/mL with 100 μL plasma) [2]. At the LLOQ concentration of 2.0 ng/mL, the method using Lamotrigine-13C,d3 demonstrated accuracy of 98.7–103.2% and precision (%CV) of 8.2% (n=6 replicates), well within the regulatory acceptance criteria of ±20% for LLOQ [1]. The enhanced sensitivity is attributable to the superior ion suppression compensation provided by the co-eluting isotopically labeled internal standard, which maximizes signal-to-noise ratio at low concentrations. For clinical therapeutic drug monitoring of lamotrigine, where trough concentrations typically range from 2.5–15 μg/mL, an LLOQ of 2.0 ng/mL (0.002 μg/mL) provides >1000-fold analytical range, enabling reliable quantification across all clinically relevant concentrations including sub-therapeutic levels.

LLOQ sensitivity therapeutic drug monitoring LC-MS/MS bioanalytical method validation

Linear Dynamic Range Extension

The method using Lamotrigine-13C,d3 as internal standard demonstrated linear response over a concentration range of 2.0–1200 ng/mL in human plasma, with a mean correlation coefficient (r²) of 0.9987 across three validation batches [1]. This 600-fold linear dynamic range exceeds the 200-fold range (5.0–1000 ng/mL) reported for the fluconazole-based method [2]. The extended upper limit of quantification (1200 ng/mL vs. 1000 ng/mL) combined with the improved LLOQ (2.0 ng/mL vs. 5.0 ng/mL) provides a total analytical range of 600× compared to 200× for the non-isotopic IS method. This expanded range reduces the frequency of sample dilution and re-analysis in clinical PK studies where post-dose lamotrigine concentrations can vary widely among patients due to inter-individual differences in metabolism and drug-drug interactions (e.g., with valproic acid, which inhibits lamotrigine glucuronidation and can increase plasma concentrations 2- to 3-fold) [3].

linear dynamic range calibration curve LC-MS/MS bioanalysis method validation

Bioequivalence Study Application

Lamotrigine-13C,d3 has been successfully applied as an internal standard in a clinical pharmacokinetic and bioequivalence study evaluating lamotrigine formulations in healthy human subjects [1]. The validated method quantified lamotrigine plasma concentrations over a 120-hour post-dose period following single oral administration of 100 mg lamotrigine. Using Lamotrigine-13C,d3 as the SIL-IS, the method supported accurate determination of key PK parameters including Cmax (mean 824.5 ± 156.3 ng/mL), AUC0–t (mean 41,286 ± 8,724 ng·h/mL), and t½ (mean 28.4 ± 4.6 hours) [1]. The method met all regulatory acceptance criteria for bioequivalence studies per USFDA and EMA guidelines, demonstrating that Lamotrigine-13C,d3 is a fit-for-purpose internal standard for pivotal studies supporting ANDA submissions and generic drug approvals. The availability of Lamotrigine-13C,d3 from suppliers compliant with ISO 17034 reference material producer standards ensures lot-to-lot consistency for multi-year clinical programs .

pharmacokinetics bioequivalence Cmax AUC regulatory submission

Application Scenarios for Lamotrigine-13C,d3


ANDA Bioequivalence Studies

Lamotrigine-13C,d3 is the appropriate internal standard for bioequivalence studies supporting Abbreviated New Drug Applications (ANDAs) for generic lamotrigine formulations. Validated methods using this SIL-IS have demonstrated intra-day accuracy of 96.6–102.4% and LLOQ of 2.0 ng/mL, meeting USFDA and EMA bioanalytical method validation guidelines [1]. The extended 600× linear dynamic range (2.0–1200 ng/mL) minimizes sample dilution and re-analysis in crossover study designs where analyte concentrations vary widely across sampling time points [1]. Procurement from ISO 17034-certified reference material producers ensures lot-to-lot consistency and traceability required for regulatory submission documentation .

Clinical TDM for Epilepsy and Bipolar Disorder

For hospital-based clinical laboratories performing therapeutic drug monitoring of lamotrigine, Lamotrigine-13C,d3 enables accurate quantification across the therapeutic range (2.5–15 μg/mL) with an LLOQ of 2.0 ng/mL providing >1000-fold analytical coverage [1]. The matrix effect CV of ≤11.86% ensures reliable quantification even in patient samples with high inter-individual variability in plasma composition due to concomitant medications or disease states [1]. The availability of Lamotrigine-13C,d3 as a pre-formulated solution standard (e.g., 500 μg/mL in methanol) reduces preparation time and pipetting errors in high-throughput clinical laboratory workflows .

Preclinical and Clinical Pharmacokinetics

Lamotrigine-13C,d3 is optimized for pharmacokinetic studies in preclinical species and human subjects where limited sample volumes and low systemic concentrations necessitate high sensitivity. The validated method achieves LLOQ of 2.0 ng/mL using only 100 μL plasma [1]. The 13C,d3 dual-labeling strategy ensures co-elution with unlabeled lamotrigine, eliminating deuterium-induced retention time shifts that can compromise accuracy when using deuterium-only labeled IS [2]. This property is particularly valuable in studies evaluating drug-drug interactions (e.g., lamotrigine with valproic acid, oral contraceptives, or enzyme-inducing AEDs) where accurate quantification at both therapeutic and sub-therapeutic concentrations is essential [3].

Multi-Analyte Antiepileptic Drug Panels

For laboratories developing multiplexed UHPLC-MS/MS methods for antiepileptic drug panels, Lamotrigine-13C,d3 can be integrated into multi-analyte workflows alongside other SIL-IS compounds. A validated UHPLC-MS/MS method successfully employed Lamotrigine-13C,d3 (10 μM working concentration) for lamotrigine quantification while simultaneously measuring levetiracetam using its respective SIL-IS [4]. The availability of Lamotrigine-13C,d3 with certified isotopic purity (≥97% by HPLC) supports accurate cross-validation between laboratories and instrument platforms, a requirement for multi-center clinical trials and external quality assessment schemes .

Technical Documentation Hub

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